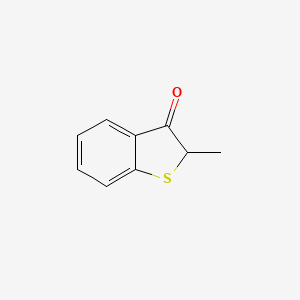

2-Methyl-1-benzothiophen-3(2H)-one

Description

Properties

IUPAC Name |

2-methyl-1-benzothiophen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZDKLXHTIAQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40490547 | |

| Record name | 2-Methyl-1-benzothiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53614-67-8 | |

| Record name | 2-Methyl-1-benzothiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioether Formation and Acid-Catalyzed Cyclization

A robust method involves cyclizing 2-methylphenacyl thioethers under acidic conditions. The process begins with 2-bromo-1-(2-methylphenyl)ethanone , which reacts with sodium sulfide to form the thioether intermediate. Cyclization using polyphosphoric acid (PPA) at 85–90°C yields the target compound.

Procedure :

- 2-Bromo-1-(2-methylphenyl)ethanone (10 mmol) is stirred with sodium sulfide (12 mmol) in ethanol/water (1:1) at 50°C for 4 hours.

- The thioether intermediate is isolated via filtration and recrystallized from ethyl acetate.

- Cyclization in PPA at 90°C for 2 hours affords 2-methyl-1-benzothiophen-3(2H)-one in 78–85% yield .

Advantages :

- High regioselectivity due to electron-donating methyl group directing cyclization.

- Scalable with minimal byproducts.

Friedel-Crafts Acylation of 2-Methylbenzothiophene

Acylation Using Boron Trichloride

The ketone group is introduced via Friedel-Crafts acylation. 2-Methylbenzothiophene is treated with acetyl chloride in the presence of boron trichloride (BCl₃) at −10°C, yielding the 3-keto derivative.

Procedure :

- 2-Methylbenzothiophene (5 mmol) is dissolved in dichloromethane (20 mL) under nitrogen.

- BCl₃ (6 mmol) is added dropwise, followed by acetyl chloride (6 mmol).

- The mixture is stirred at −10°C for 3 hours, then quenched with ice-water.

- The product is extracted with ethyl acetate, yielding 2-methyl-1-benzothiophen-3(2H)-one in 70–75% yield .

Limitations :

- Requires strict temperature control to avoid over-acylation.

- Boron trichloride is moisture-sensitive, necessitating anhydrous conditions.

Methylation of 2-Hydroxybenzothiophen-3-one

Alkylation with Dimethyl Sulfate

A two-step approach involves synthesizing 2-hydroxybenzothiophen-3-one via cyclization, followed by methylation.

Step 1: Cyclization

A thioglycolate ester (e.g., methyl thioglycolate) reacts with 4-chloro-2-fluorobenzaldehyde in DMSO/triethylamine at 130°C, forming 2-hydroxybenzothiophen-3-one in 58–96% yield .

Step 2: Methylation

The hydroxyl group is methylated using dimethyl sulfate (DMS) and sodium hydroxide:

- 2-Hydroxybenzothiophen-3-one (5 mmol) is dissolved in acetonitrile (15 mL).

- NaOH (6 mmol) and DMS (6 mmol) are added at 0°C.

- The reaction is stirred for 30 minutes, yielding 2-methyl-1-benzothiophen-3(2H)-one in 88–91% yield .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C |

| Yield | 88–91% |

| Purity (HPLC) | >98% |

One-Pot Iodocyclization-Alkylation Strategy

Iodocyclization of Propargyl Alcohol Derivatives

A modern approach uses iodocyclization of 2-(methylthio)phenylacetylene derivatives with 1,3-diones. The reaction proceeds in acetonitrile/piperidine under CO atmosphere, forming the benzothiophene core, followed by alkylation.

Procedure :

- 2-(Methylthio)phenylacetylene (0.5 mmol) and 1,3-cyclohexanedione (0.6 mmol) are stirred in acetonitrile (10 mL) with piperidine (1 mmol).

- Iodine (1 mmol) is added, and the mixture is heated at 60°C for 12 hours.

- The product is purified via column chromatography, yielding 2-methyl-1-benzothiophen-3(2H)-one in 83–90% yield .

Advantages :

- Single-pot synthesis reduces purification steps.

- Tolerates diverse substituents on the 1,3-dione.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Key Challenge |

|---|---|---|---|

| Cyclization | 78–85 | High | PPA handling |

| Friedel-Crafts | 70–75 | Moderate | Moisture sensitivity |

| Methylation | 88–91 | High | Hydroxyl precursor synthesis |

| Iodocyclization | 83–90 | Moderate | Iodine stoichiometry |

Reaction Conditions

- Cyclization : Requires high-temperature acid (PPA).

- Friedel-Crafts : Low-temperature (−10°C), anhydrous conditions.

- Methylation : Ambient to low temperature, aqueous workup.

- Iodocyclization : Moderate heating, inert atmosphere.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzo[b]thiophen-3(2H)-one, 2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Benzo[b]thiophen-3(2H)-one, 2-methyl- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets .

Medicine: Medicinal chemistry research explores the use of benzo[b]thiophen-3(2H)-one, 2-methyl- in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of benzo[b]thiophen-3(2H)-one, 2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

The following analysis compares 2-Methyl-1-benzothiophen-3(2H)-one with structurally related benzothiophenone derivatives and cyclic ketones, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Properties

Table 1: Key Properties of Benzothiophenone Derivatives and Analogs

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Methyl Group (Target Compound): The methyl substituent at C2 increases hydrophobicity compared to polar derivatives (e.g., nitro- or hydroxy-substituted analogs). Polar Groups (): Derivatives with nitro (-NO₂) or hydroxy (-OH) groups exhibit higher molar masses and polarity, favoring solubility in polar solvents and applications in photochemistry or as bioactive intermediates .

Electronic Structure: The sulfur atom in benzothiophenones introduces electron-withdrawing effects, altering reactivity compared to oxygen-containing analogs like 3-Methyltetral-1-one (a tetralone). This difference influences regioselectivity in nucleophilic additions or cyclization reactions .

Synthetic Relevance: Substituted benzothiophenones (e.g., nitro derivatives in ) are synthesized via condensation reactions, similar to methods for 3-Methyltetral-1-one in . The methyl group in the target compound may simplify synthetic routes due to reduced steric hindrance compared to bulkier substituents.

Material Science

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methyl-1-benzothiophen-3(2H)-one, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization and functionalization steps. For example, intermediates like methyl-substituted benzothiophenes can be synthesized via refluxing precursors (e.g., 2-aminobenzothiophene derivatives) with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (67% yield) . Intermediates are characterized using:

- 1H/13C NMR : To confirm substituent positions and carbon environments (e.g., methyl groups at δ ~2.5 ppm in 1H NMR) .

- IR spectroscopy : Key peaks for C=O (1700–1750 cm⁻¹) and C-O (1250–1300 cm⁻¹) validate ester/amide formation .

- Melting point analysis : Consistency with literature values (e.g., 213–216°C) ensures purity .

Advanced: How can solvent polarity and reaction temperature be optimized to improve yields in transition metal-free cascade reactions involving benzothiophenone derivatives?

Answer:

Solvent polarity and temperature critically influence reaction pathways. For example:

- Polar aprotic solvents (DMSO/DMF) : Enhance nucleophilicity, favoring isoquinolinone formation (63–89% yield at 60°C) .

- Non-polar solvents (THF) : Promote alternative pathways, yielding dihydroisobenzoquinoline derivatives (74% in THF) .

- Temperature modulation : Lower temperatures (room temp) suppress side reactions, improving selectivity for primary products .

Methodological optimization involves systematic screening of solvents (DMSO, THF, DMF) and temperatures (25–80°C), with kinetic monitoring via TLC or HPLC .

Basic: What spectroscopic techniques are most effective for characterizing 2-Methyl-1-benzothiophen-3(2H)-one, and what key spectral features should be analyzed?

Answer:

- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). Splitting patterns confirm substitution .

- 13C NMR : Carbonyl carbons (δ 170–190 ppm) and quaternary carbons in the benzothiophene core (δ 120–140 ppm) .

- IR : Confirm lactone/ketone C=O stretches (1700–1750 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 176.0495 for C₉H₈OS) .

Advanced: How do researchers resolve contradictions in spectral data when synthesizing novel benzothiophene derivatives?

Answer:

Contradictions arise from impurities or structural isomers. Strategies include:

- Multi-technique validation : Cross-check NMR, IR, and HRMS data. For example, unexpected NOEs in 2D NMR (e.g., NOESY) can reveal steric interactions .

- Computational modeling : Compare experimental 13C NMR shifts with DFT-calculated values to confirm regiochemistry .

- Alternative synthesis routes : Reproduce the compound via different pathways to rule out intermediate degradation .

Basic: What are the common purification techniques for benzothiophenone derivatives, and how is HPLC applied?

Answer:

- Reverse-phase HPLC : Effective for polar derivatives (e.g., carboxylated analogs) using gradients like methanol-water (30%→100%) .

- Recrystallization : For non-polar derivatives, solvents like ethyl acetate/hexane yield high-purity crystals (melting point validation) .

- Column chromatography : Silica gel with ethyl acetate/hexane eluents separates regioisomers .

Advanced: What strategies are employed to evaluate the biological activity of 2-Methyl-1-benzothiophen-3(2H)-one derivatives in antibacterial assays?

Answer:

- MIC assays : Determine minimum inhibitory concentrations against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Mechanistic studies : Fluorescence assays (e.g., membrane permeability via propidium iodide uptake) or enzyme inhibition (e.g., β-lactamase activity) .

- SAR analysis : Compare activity of methyl-substituted vs. tert-butyl analogs to identify critical functional groups .

Basic: How can researchers access reliable spectral databases for comparing synthesized compounds with literature values?

Answer:

- Reaxys/Scifinder : Query CAS numbers (e.g., 5858-22-0 for 6-methoxy analogs) to retrieve NMR/IR data .

- NIST Chemistry WebBook : Validate mass spectra and IR stretches for common derivatives .

- Crystallographic databases (CCDC) : Compare X-ray structures of related benzothiophenones .

Advanced: In mechanistic studies, how is the role of catalysts like t-BuOK elucidated in the formation of benzothiophenone derivatives?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

- Catalyst screening : Test bases (e.g., K₂CO₃ vs. t-BuOK) to assess their impact on product distribution .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate enolates or alkoxide species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.